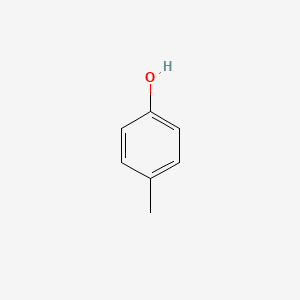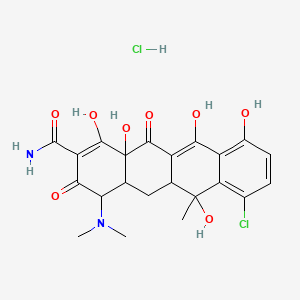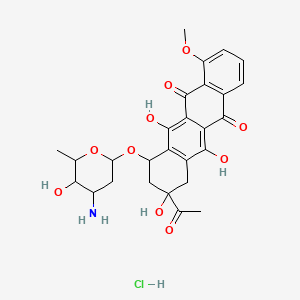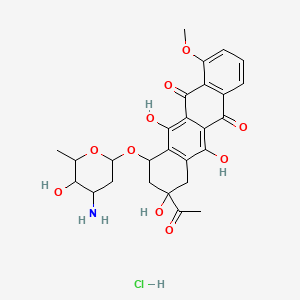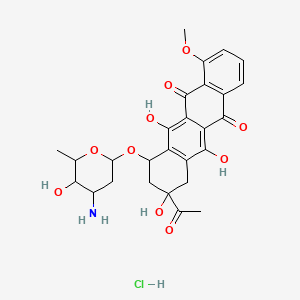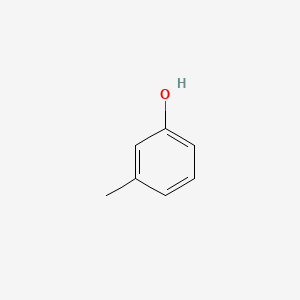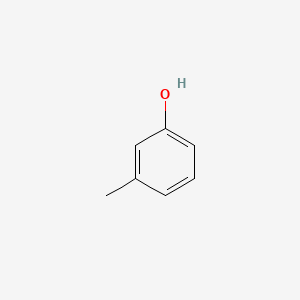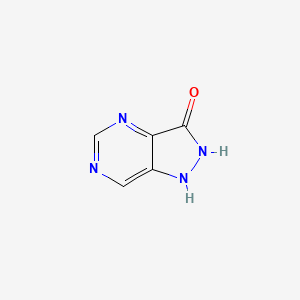
Pyrazolopyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolopyrimidinol is a heterocyclic compound that contains both pyrazole and pyrimidine rings This fused structure is known for its rigidity and planarity, making it a significant scaffold in medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyrimidinol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method allows for the formation of the fused pyrazole-pyrimidine ring system. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, greener synthetic methodologies are being explored to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolopyrimidinol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Pyrazolopyrimidinol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Mécanisme D'action
The mechanism of action of pyrazolopyrimidinol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolopyridine: Known for its anticancer and antimicrobial properties.
Triazolopyrimidine: Studied for its enzyme inhibitory activities and potential therapeutic applications
Uniqueness
Pyrazolopyrimidinol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
12771-69-6 |
|---|---|
Formule moléculaire |
C5H4N4O |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
1,2-dihydropyrazolo[4,3-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H,(H2,8,9,10) |
Clé InChI |
ZKSRIPVNRIUEOM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)C(=O)NN2 |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER Crystals |
melting_point |
greater than 662 °F (NTP, 1992) >300 350 °C |
Description physique |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992) Brown powder; [Sigma-Aldrich MSDS] Solid |
Solubilité |
17.1 [ug/mL] (The mean of the results at pH 7.4) less than 1 mg/mL at 64 °F (NTP, 1992) solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6. In water, 569 mg/L at 25 °C 5.88e+00 g/L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


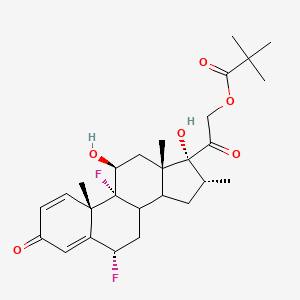
![[17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754153.png)

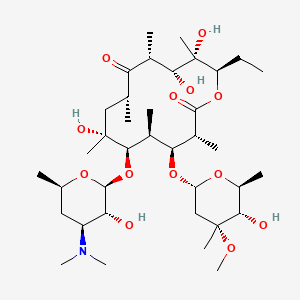
![(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10754188.png)
